5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride
Description
Historical Development of Trifluoromethylated Amino Acids
The exploration of trifluoromethylated compounds began in the late 19th century with Frédéric Swarts’ pioneering work on antimony fluoride-mediated fluorination. Early applications focused on agrochemicals such as trifluralin and pharmaceuticals like fluoxetine, which demonstrated the trifluoromethyl group’s ability to improve metabolic stability and lipophilicity. By the mid-20th century, advances in synthetic methodologies, including the McLoughlin-Thrower reaction (1968) and Kobayashi & Kumadaki’s protocols (1969), enabled precise trifluoromethylation of aromatic and aliphatic systems. These developments laid the groundwork for incorporating trifluoromethyl groups into amino acids, a milestone achieved through nucleophilic trifluoromethylation reagents like trifluoromethyltrimethylsilane (TMSCF₃).
The synthesis of 5-amino-4-(trifluoromethyl)pentanoic acid hydrochloride builds upon these historical advances, combining fluorine’s electronic effects with the structural versatility of amino acids. Its aliphatic trifluoromethyl group distinguishes it from earlier aromatic derivatives, offering insights into how fluorination patterns influence conformational dynamics and intermolecular interactions.
| Key Properties of this compound |
|---|
| Molecular Formula: C₆H₁₁ClF₃NO₂ |
| Molecular Weight: 221.6 g/mol |
| IUPAC Name: 4-(Aminomethyl)-5,5,5-trifluoropentanoic acid hydrochloride |
| Smiles: O=C(O)CCC(CN)C(F)(F)F.Cl[H] |
| CAS Registry: 1052404-68-8 |
| Purity: ≥95% |
Significance in Chemical Biology and Medicinal Chemistry
Trifluoromethylated amino acids occupy a critical niche in drug discovery due to their ability to mimic natural amino acids while conferring resistance to enzymatic degradation. The trifluoromethyl group in this compound introduces strong electron-withdrawing effects, which can stabilize transition states in enzyme-active sites or modulate peptide backbone flexibility. For example, α-trifluoromethyl amines, such as this compound, serve as precursors to β-trifluoromethyl-β-amino alcohols and halides—motifs prevalent in protease inhibitors and kinase-targeted therapies.
Comparative studies highlight fluorine’s role in enhancing membrane permeability. The trifluoromethyl group’s hydrophobicity (π-hydrophobicity parameter: ~1.07) increases lipid solubility, facilitating blood-brain barrier penetration in neuroactive compounds. Furthermore, the compound’s hydrochloride salt improves aqueous solubility, addressing a common challenge in fluorinated drug formulation.
Position Within the Non-canonical Amino Acid Research Landscape
Non-canonical amino acids (ncAAs) are indispensable tools for probing protein function and engineering novel biocatalysts. This compound expands this toolkit by offering a fluorinated variant compatible with solid-phase peptide synthesis (SPPS). Its structural features—a five-carbon backbone with a distal trifluoromethyl group—enable the design of peptides with tailored steric and electronic profiles. For instance, substituting natural amino acids with this derivative can disrupt α-helix or β-sheet formation, providing mechanistic insights into protein folding diseases.
Recent biocatalytic strategies, such as cytochrome c-mediated N–H carbene insertions, have enabled enantioselective synthesis of α-trifluoromethyl amines. These methods complement traditional chemical approaches, offering routes to optically pure derivatives essential for structure-activity relationship (SAR) studies.
Fluorine in Biological Systems: Rarity and Significance
Fluorine’s scarcity in natural biological systems contrasts with its prominence in synthetic medicinal chemistry. Only a handful of naturally occurring fluorinated compounds exist, underscoring the evolutionary barriers to fluorine incorporation. The carbon-fluorine bond’s high bond dissociation energy (~485 kJ/mol) and low polarizability render it resistant to metabolic cleavage, making fluorinated compounds like this compound invaluable for prolonging drug half-lives.
In protein-ligand interactions, the trifluoromethyl group engages in unique non-covalent interactions, including orthogonal dipole-dipole interactions and fluorine-aromatic effects. These interactions can enhance binding affinity and selectivity, as demonstrated in fluorinated inhibitors of serine proteases and G protein-coupled receptors (GPCRs).
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(aminomethyl)-5,5,5-trifluoropentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)4(3-10)1-2-5(11)12;/h4H,1-3,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYUKQUTNGOQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride typically involves the introduction of a trifluoromethyl group into a pentanoic acid derivative. One common method is the use of trifluoromethylation reagents, such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates, in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Amides and other substituted products.
Scientific Research Applications
Medicinal Chemistry
1. Enzyme Inhibition
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride has been investigated for its potential as an enzyme inhibitor. Research indicates that its derivatives can inhibit specific enzymes involved in various biological pathways. For instance, studies have shown that this compound modulates nitric oxide synthase activity, which is crucial in numerous physiological processes including vasodilation and neurotransmission.
2. Anticancer Activity
The compound's derivatives have demonstrated promising anticancer properties. In vitro studies have revealed that certain derivatives exhibit antiproliferative activity against pancreatic cancer cell lines such as Panc-1 and BxPC-3, with IC50 values indicating significant potency . This suggests potential applications in cancer therapeutics, particularly in targeting specific cancer types where these enzymes are overactive.
Photodynamic Therapy
This compound has also been explored in the context of photodynamic therapy (PDT). PDT is a treatment modality that utilizes light-sensitive compounds to generate reactive oxygen species upon light activation, leading to the destruction of cancer cells. The incorporation of this compound into PDT formulations could enhance the efficacy of treatment by improving the stability and bioavailability of the photosensitizers used.
Agricultural Applications
Beyond medicinal uses, this compound has potential applications in agriculture as a biodegradable pesticide and plant growth regulator. It has been shown to promote plant growth and enhance resistance against environmental stressors such as salinity and heat . This dual functionality makes it an attractive candidate for sustainable agricultural practices.
Summary of Key Findings
| Application Area | Details |
|---|---|
| Enzyme Inhibition | Modulates nitric oxide synthase; potential therapeutic applications in cardiovascular diseases. |
| Anticancer Activity | Exhibits antiproliferative effects on pancreatic cancer cell lines (IC50 values: ~0.051 µM). |
| Photodynamic Therapy | Enhances efficacy of light-sensitive compounds; potential for improved cancer treatment outcomes. |
| Agricultural Use | Acts as a biodegradable pesticide; promotes plant growth and stress resistance. |
Case Studies
-
Enzyme Modulation Study
- A study investigated the effects of 5-amino-4-(trifluoromethyl)pentanoic acid on nitric oxide synthase activity, demonstrating significant inhibition which could lead to new treatments for related disorders.
- Anticancer Research
- Agricultural Application Trials
Mechanism of Action
The mechanism of action of 5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-(trifluoromethyl)pentanoic acid hydrochloride
- 4-Amino-3-(trifluoromethyl)butanoic acid hydrochloride
- 6-Amino-5-(trifluoromethyl)hexanoic acid hydrochloride
Uniqueness
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride is unique due to its specific position of the trifluoromethyl group, which imparts distinct chemical and physical properties. This positioning affects its reactivity and interaction with biological targets, making it a valuable compound for specialized applications in research and industry .
Biological Activity
5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride is a synthetic amino acid derivative notable for its unique trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential applications in enzyme inhibition, drug development, and therapeutic interventions.
Chemical Structure and Properties
The molecular structure of this compound includes an amino group, a pentanoic acid backbone, and a trifluoromethyl substituent. This configuration contributes to its distinct chemical reactivity and biological activity. The trifluoromethyl group is particularly significant as it increases the compound's ability to penetrate biological membranes, making it a promising candidate for drug design.
| Property | Value |
|---|---|
| Molecular Formula | C5H9ClF3N |
| Molecular Weight | 189.58 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of this compound is primarily associated with its interaction with specific enzymes or receptors. The presence of the trifluoromethyl group enhances the compound's affinity for lipophilic targets, which can lead to modulation of various biochemical pathways.
Interaction with Enzymes
Research indicates that compounds with similar structures can inhibit enzyme activity by binding to active sites or altering enzyme conformation. For instance, studies have shown that fluorinated amino acids can affect protease activity, potentially leading to applications in cancer therapy and antimicrobial treatments .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have indicated that compounds with a trifluoromethyl group exhibit strong activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for related compounds typically range from 0.070 to 35.8 µM, showcasing their potential as effective antimicrobial agents .
Anti-inflammatory Effects
Similar compounds have been reported to possess anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-κB. For example, some derivatives have shown IC50 values indicating effective inhibition of inflammatory responses at concentrations around 6.5 µM .
Case Studies
- Antimicrobial Efficacy : A study explored the efficacy of fluorinated amino acids against various pathogens, revealing that derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The findings suggest potential applications in developing new antibiotics .
- Cancer Research : Investigations into the anticancer potential of fluorinated amino acids have also been conducted. For instance, certain derivatives exhibited cytotoxic effects on human cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma), with IC50 values ranging from approximately 3 to 6 µM .
Q & A
Q. What are the recommended methods for synthesizing 5-Amino-4-(trifluoromethyl)pentanoic acid hydrochloride in a laboratory setting?
Methodological Answer: The synthesis typically involves enantioselective strategies to introduce the trifluoromethyl group at position 4. A plausible approach includes:
Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions.
Trifluoromethylation : Employ nucleophilic or electrophilic trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under controlled conditions to ensure regioselectivity.
Deprotection and acidification : Cleave the protecting group using HCl in dioxane or TFA, followed by precipitation to isolate the hydrochloride salt.
Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to achieve >95% purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the trifluoromethyl group via NMR (δ ≈ -60 to -70 ppm) and NMR for backbone protons.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210 nm) to assess purity.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should confirm the molecular ion peak [M+H] and isotopic pattern matching the molecular formula.
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Determine experimentally via the shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). The hydrochloride salt enhances aqueous solubility compared to the free base.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store at -20°C in desiccated, amber vials to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound's reactivity and biological interactions?
Methodological Answer: The trifluoromethyl group:
- Electron-Withdrawing Effects : Reduces basicity of the amino group (pKa shift), impacting protonation states at physiological pH.
- Lipophilicity : Increases membrane permeability (logP ≈ 1.5–2.0), as measured by octanol/water partitioning.
- Metabolic Stability : Assess using liver microsomes; the C–F bond resists oxidative metabolism, prolonging half-life.
- Target Interactions : Use molecular docking or surface plasmon resonance (SPR) to evaluate steric and electronic effects on binding affinity .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Use deuterated or -labeled analogs as internal standards.
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for serum/plasma. Validate recovery rates (≥85%) and limit of quantification (LOQ < 1 ng/mL) .
Q. How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting IC50 values)?
Methodological Answer:
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer compositions.
- Structural Confirmation : Re-examine batch purity (HPLC, NMR) to rule out degradation or stereochemical impurities.
- Data Normalization : Use reference inhibitors (e.g., control compounds with known IC50) to calibrate inter-lab variability.
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess systematic biases .
Q. What strategies optimize the compound's stability during long-term storage?
Methodological Answer:
- Lyophilization : Freeze-dry in 10 mM HCl to prevent hydrolysis.
- Inert Atmosphere : Store under argon or nitrogen to avoid oxidation.
- Stability-Indicating Assays : Monitor via HPLC for degradation products (e.g., free acid or dehalogenated byproducts).
- Temperature Control : Use -80°C for multi-year storage; avoid freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
